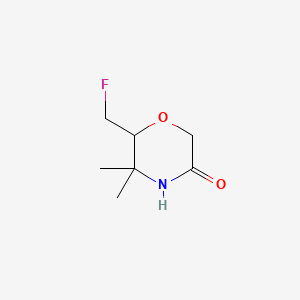
6-(Fluoromethyl)-5,5-dimethylmorpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Fluoromethyl)-5,5-dimethylmorpholin-3-one is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the fluorine atom in its structure imparts distinct characteristics, making it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable fluoromethylating agent, such as fluoroiodomethane, reacts with a precursor morpholine derivative under basic conditions . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of 6-(Fluoromethyl)-5,5-dimethylmorpholin-3-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
6-(Fluoromethyl)-5,5-dimethylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluoroiodomethane in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
科学的研究の応用
6-(Fluoromethyl)-5,5-dimethylmorpholin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorine content, which can be detected using techniques like NMR spectroscopy.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
作用機序
The mechanism of action of 6-(Fluoromethyl)-5,5-dimethylmorpholin-3-one involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic or biochemical
特性
分子式 |
C7H12FNO2 |
|---|---|
分子量 |
161.17 g/mol |
IUPAC名 |
6-(fluoromethyl)-5,5-dimethylmorpholin-3-one |
InChI |
InChI=1S/C7H12FNO2/c1-7(2)5(3-8)11-4-6(10)9-7/h5H,3-4H2,1-2H3,(H,9,10) |
InChIキー |
TWZUMABGCMSWTI-UHFFFAOYSA-N |
正規SMILES |
CC1(C(OCC(=O)N1)CF)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{6,6-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13461198.png)
![2-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13461203.png)
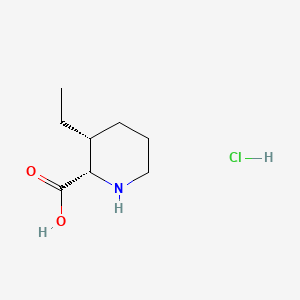

![2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B13461218.png)
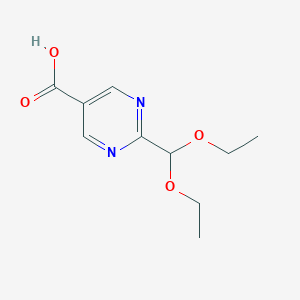

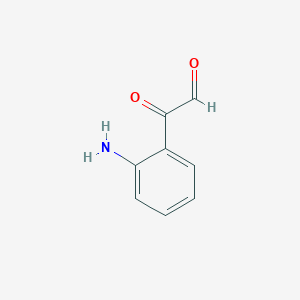
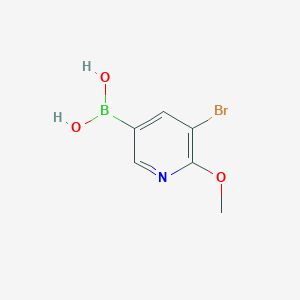
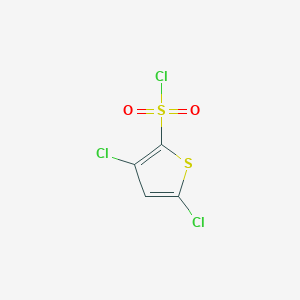
![2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride](/img/structure/B13461256.png)
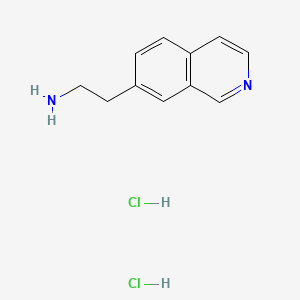
![methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13461265.png)
![(3R)-1-[1-(aminomethyl)cyclopropanecarbonyl]pyrrolidin-3-ol hydrochloride](/img/structure/B13461271.png)
